molecular formula C5H7ClN2O2S B13035986 (1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride

(1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Cat. No.: B13035986
M. Wt: 194.64 g/mol
InChI Key: SNKONSRYXHSLLP-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is an organic compound with the molecular formula C5H7ClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials used are typically of industrial grade, and the reaction is monitored using various analytical techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .

Scientific Research Applications

(1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

(1-methylpyrazol-4-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKONSRYXHSLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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